

Spectroscopic Characterization of 2-(4-tert-Butylphenyl)ethylamine: A Comparative Guide

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Compound of Interest

Compound Name: 2-(4-tert-Butylphenyl)ethylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of **2-(4-tert-Butylphenyl)ethylamine** and compares its spectral properties with two structurally related phenethylamine derivatives: Phenethylamine and 4-Methylphenethylamine. The data presented herein is essential for the unambiguous identification and quality control of these compounds in a research and drug development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-(4-tert-Butylphenyl)ethylamine** and its analogs. Data for **2-(4-tert-Butylphenyl)ethylamine** was predicted using advanced spectral simulation software to provide a reliable reference where experimental data is not readily available.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, 400 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-(4-tert-Butylphenyl)ethyl amine	7.32	d	2H	Ar-H
	7.15	d	2H	Ar-H
	2.95	t	2H	-CH ₂ -NH ₂
	2.75	t	2H	Ar-CH ₂ -
	1.31	s	9H	-C(CH ₃) ₃
	1.15	br s	2H	-NH ₂
Phenethylamine	7.35-7.20	m	5H	Ar-H
	2.98	t	2H	-CH ₂ -NH ₂
	2.77	t	2H	Ar-CH ₂ -
	1.40	s	2H	-NH ₂
4-Methylphenethyl amine	7.10	d	2H	Ar-H
	7.05	d	2H	Ar-H
	2.93	t	2H	-CH ₂ -NH ₂
	2.70	t	2H	Ar-CH ₂ -
	2.30	s	3H	Ar-CH ₃
	1.35	s	2H	-NH ₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, 100 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
2-(4-tert-Butylphenyl)ethylamine	149.5	Ar-C (quaternary)
	136.0	Ar-C (quaternary)
	128.0	Ar-CH
	125.5	Ar-CH
	43.0	-CH ₂ -NH ₂
	38.0	Ar-CH ₂ -
	34.5	-C(CH ₃) ₃
Phenethylamine	31.5	-C(CH ₃) ₃
	139.5	Ar-C (quaternary)
	129.0	Ar-CH
	128.8	Ar-CH
	126.5	Ar-CH
	43.5	-CH ₂ -NH ₂
	39.5	Ar-CH ₂ -
4-Methylphenethylamine	136.0	Ar-C (quaternary)
	135.5	Ar-C (quaternary)
	129.5	Ar-CH
	129.0	Ar-CH
	43.2	-CH ₂ -NH ₂
	39.0	Ar-CH ₂ -
	21.0	Ar-CH ₃

Table 3: Infrared (IR) Spectroscopy Data

Compound	Absorption Peak (cm ⁻¹)	Functional Group
2-(4-tert-Butylphenyl)ethylamine	3380-3250 (broad)	N-H stretch (amine)
	3050-3000	
	2960-2850	
	1615, 1515	
	830	
Phenethylamine	3370-3280 (broad)	N-H stretch (amine)
	3080-3020	
	2930-2850	
	1605, 1495, 1455	
	750, 700	
4-Methylphenethylamine	3360-3290 (broad)	N-H stretch (amine)
	3030-3000	
	2950-2850	
	1610, 1515	
	810	

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

Compound	Molecular Ion (M ⁺)	Base Peak	Major Fragments
2-(4-tert-Butylphenyl)ethylamine	177	162	147, 132, 91, 57
Phenethylamine	121	91	92, 77, 65, 30
4-Methylphenethylamine	135	105	120, 91, 77, 30

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz NMR spectrometer.
- **Sample Preparation:** Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **¹H NMR Acquisition:** Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients. Proton decoupling was applied during the acquisition.
- **Data Processing:** The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

- **Sample Preparation:** A small amount of the neat liquid or solid sample was placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is presented as transmittance (%) versus wavenumber (cm^{-1}).

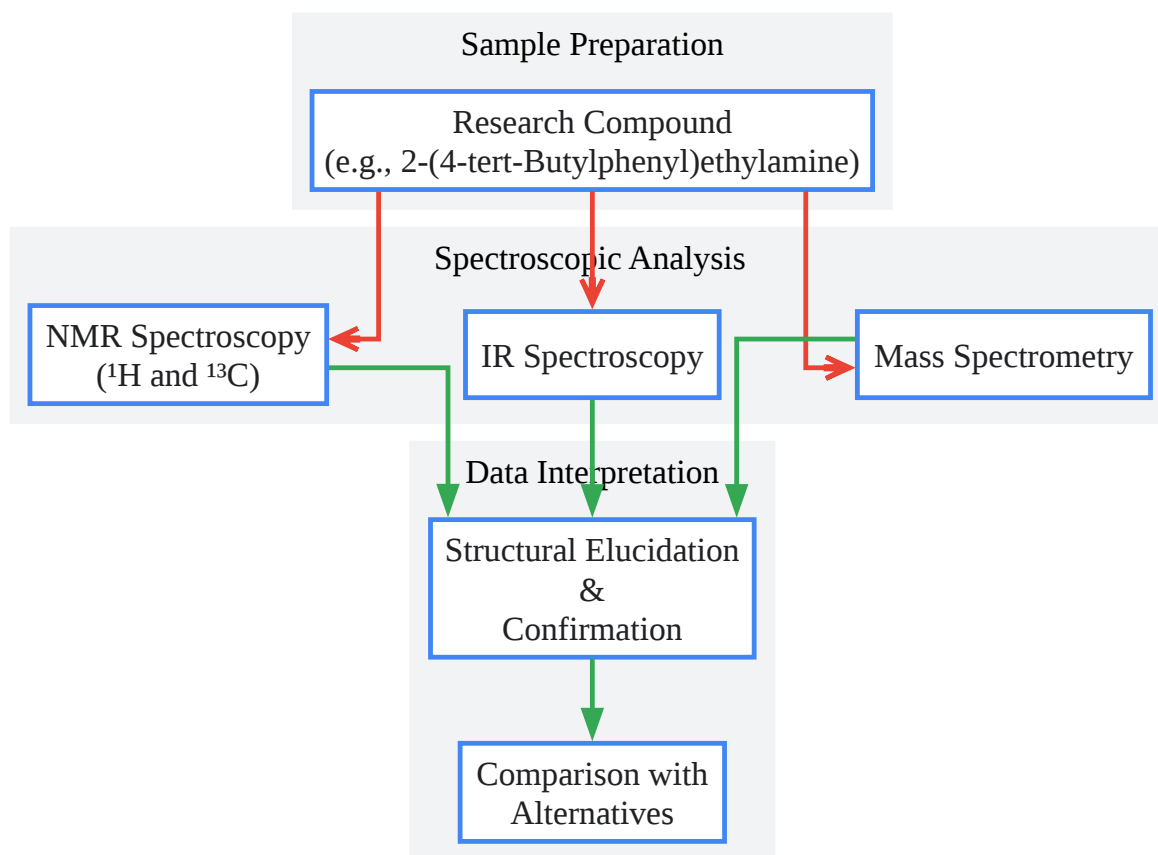
Mass Spectrometry (MS)

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- **Sample Preparation:** The sample was dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- **GC Conditions:** A 1 μL aliquot of the sample solution was injected into the GC. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness) was used. The oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 280°C at a rate of 10°C/min, and a final hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- **MS Conditions:** The EI source was operated at 70 eV. The mass spectrometer was scanned over a mass range of m/z 40-550.
- **Data Processing:** The total ion chromatogram (TIC) and the mass spectrum of the peak of interest were obtained. The mass spectrum is presented as relative intensity versus mass-to-charge ratio (m/z).

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a research compound.



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Caption: Workflow for spectroscopic analysis.

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